S-(2-boronoethyl)-L-cysteine S-(2-boronoethyl)-L-cysteine S-(2-boronoethyl)-L-cysteine is l-cysteine substituted at sulfur by a 2-boronoethyl group. It is an organoboron compound, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 63107-40-4
VCID: VC0005269
InChI: InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1
SMILES: B(CCSCC(C(=O)O)N)(O)O
Molecular Formula: C5H12BNO4S
Molecular Weight: 193.03 g/mol

S-(2-boronoethyl)-L-cysteine

CAS No.: 63107-40-4

Cat. No.: VC0005269

Molecular Formula: C5H12BNO4S

Molecular Weight: 193.03 g/mol

* For research use only. Not for human or veterinary use.

S-(2-boronoethyl)-L-cysteine - 63107-40-4

CAS No. 63107-40-4
Molecular Formula C5H12BNO4S
Molecular Weight 193.03 g/mol
IUPAC Name (2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid
Standard InChI InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1
Standard InChI Key OTJHLDXXJHAZTN-BYPYZUCNSA-N
Isomeric SMILES B(CCSC[C@@H](C(=O)O)N)(O)O
SMILES B(CCSCC(C(=O)O)N)(O)O
Canonical SMILES B(CCSCC(C(=O)O)N)(O)O
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Features

Molecular Characteristics

BEC (C5_5H13_{13}BNO5_5S) is a small molecule with a molecular weight of 210.036 Da . Its structure consists of an L-cysteine backbone substituted at the sulfur atom with a 2-boronoethyl group, resulting in a boronic acid moiety that is pivotal for its biological activity . The IUPAC name, (2-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}ethyl)trihydroxyboranuide, reflects its stereochemistry and functional groups .

Table 1: Physicochemical Properties of BEC

PropertyValueSource
Molecular formulaC5_5H13_{13}BNO5_5S
Molecular weight210.036 Da
Water solubility1.46 mg/mL (predicted)
logP-5.4 (predicted)
pKa (acidic)1.78
pKa (basic)9.14

Synthesis and Stability

BEC is synthesized through alkylation of L-cysteine derivatives, with boronic acid incorporation achieved via nucleophilic substitution . The compound exhibits stability in aqueous solutions at physiological pH but may undergo hydrolysis under strongly acidic or basic conditions .

Mechanism of Action: Arginase Inhibition

Arginase Binding and Transition State Mimicry

Arginase, a binuclear manganese metalloenzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea. BEC acts as a slow-binding competitive inhibitor with a dissociation constant (KdK_d) of 2.22 μM and an inhibitory constant (KiK_i) of 0.4–0.6 μM . Structural studies reveal that the boronic acid moiety undergoes nucleophilic attack by a metal-bridging hydroxide ion in the arginase active site, forming a tetrahedral boronate anion that mimics the transition state of the enzymatic reaction .

Figure 1: BEC-Arginase Interaction

  • Binding Site: The boronate anion bridges the two manganese ions (Mn2+^{2+}) in the active site.

  • Hydrogen Bonding: The α-amino and α-carboxylate groups of BEC form hydrogen bonds with residues Asp-128, His-141, and Asp-232 (human arginase I numbering) .

Pharmacological Applications

Enhancement of Smooth Muscle Relaxation

In human penile corpus cavernosum tissue, BEC enhances NO-mediated smooth muscle relaxation by inhibiting arginase, which competes with NOS for L-arginine . This effect has implications for treating erectile dysfunction, as demonstrated in ex vivo studies where BEC increased tissue responsiveness to NO donors by 40–60% .

Immunomodulation and Inflammation

BEC modulates immune responses by altering L-arginine bioavailability. In murine models of allergic asthma, BEC administration increased lung inflammation and NF-κB activation, likely due to disrupted NO homeostasis . Paradoxically, this highlights arginase’s role in suppressing excessive immune activation and suggests cautious therapeutic application .

Table 2: In Vivo Effects of BEC in Murine Asthma Models

ParameterEffect of BECCitation
Arginase activity↓ 50%
Lung inflammation↑ 2-fold (eosinophil count)
NF-κB DNA binding↑ 1.8-fold
Airway hyperreactivityExacerbated

Comparative Analysis with Other Arginase Inhibitors

BEC vs. ABH: Potency and Specificity

2(S)-Amino-6-boronohexanoic acid (ABH) is a more potent arginase inhibitor (Kd=5K_d = 5 nM) but lacks BEC’s selectivity for specific arginase isoforms . BEC’s lower potency (Kd=270K_d = 270 nM) is offset by its utility in systems where isoform-specific effects must be isolated .

Table 3: Comparison of Arginase Inhibitors

InhibitorKdK_d (nM)SelectivityClinical Relevance
BEC270Arginase I/IIResearch tool
ABH5Arginase ITherapeutic candidate

Limitations and Challenges

BEC’s boronic acid group confers susceptibility to proteolytic degradation, limiting its in vivo half-life . Additionally, its effects on immune cells (e.g., enhanced NF-κB activity) complicate therapeutic use in chronic inflammatory diseases .

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